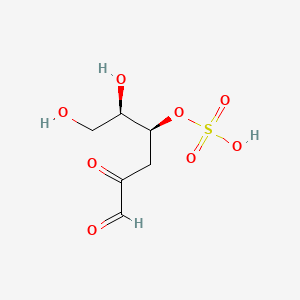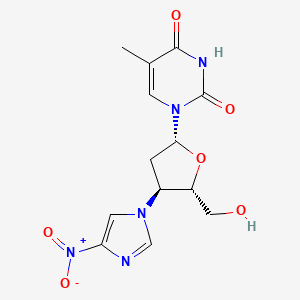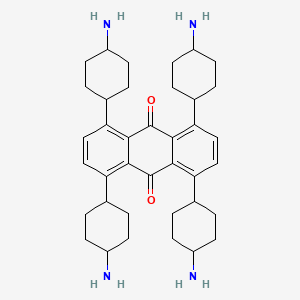![molecular formula C24H17ClN2O2 B12800524 2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione CAS No. 58867-57-5](/img/structure/B12800524.png)
2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 294935 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in biological systems, making it a subject of research in chemistry, biology, and medicine.
Métodos De Preparación
Starting Materials: The synthesis begins with readily available chemical precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
Análisis De Reacciones Químicas
NSC 294935 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 294935 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of NSC 294935 with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 294935 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: NSC 294935 is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes or pathways involved in disease.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 294935 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 294935 is used.
Comparación Con Compuestos Similares
NSC 294935 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 298223: This compound also interacts with DNA and has been studied for its antitumor properties.
Dipyridamole: Known for its use in preventing thromboembolic events, it has a different mechanism of action involving inhibition of phosphodiesterase.
Compared to these compounds, NSC 294935 has distinct properties and applications, making it a valuable subject of research in various scientific fields.
Propiedades
Número CAS |
58867-57-5 |
|---|---|
Fórmula molecular |
C24H17ClN2O2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17ClN2O2/c1-26-21-11-6-15(12-17(21)13-22(26)16-7-9-18(25)10-8-16)14-27-23(28)19-4-2-3-5-20(19)24(27)29/h2-13H,14H2,1H3 |
Clave InChI |
IMTNCYRTJROVGA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C=C1C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


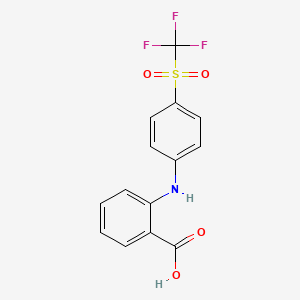
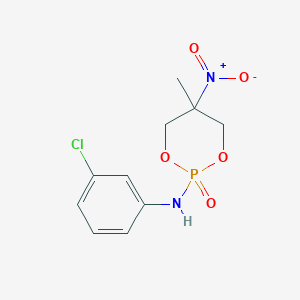

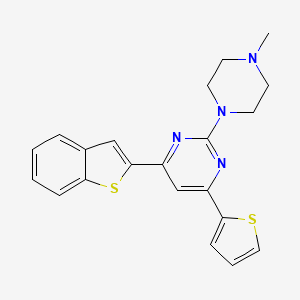
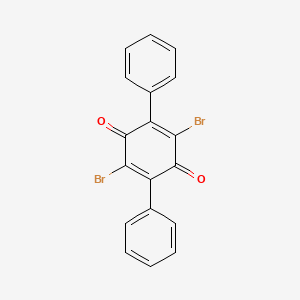
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
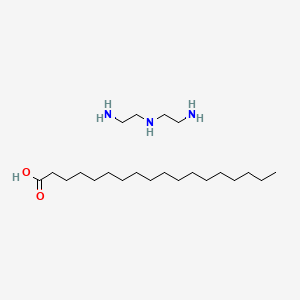
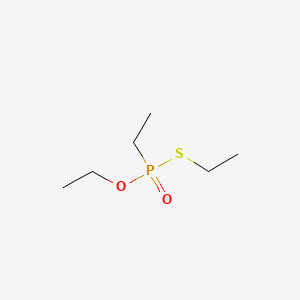
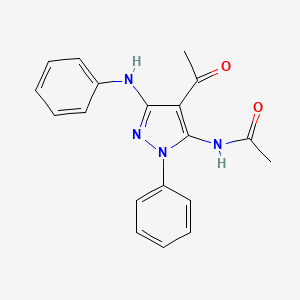
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

